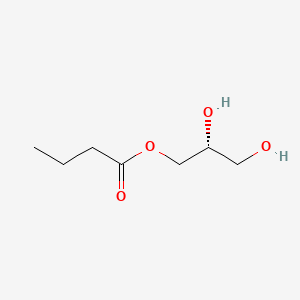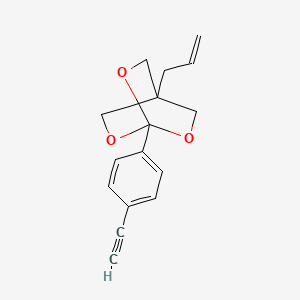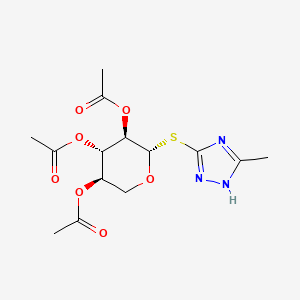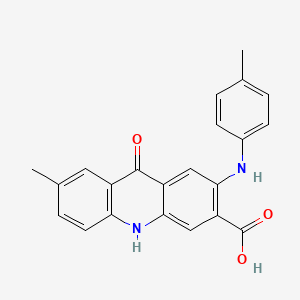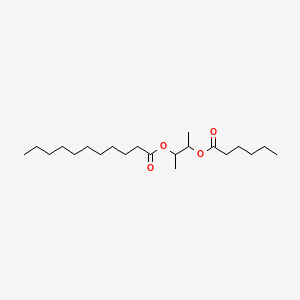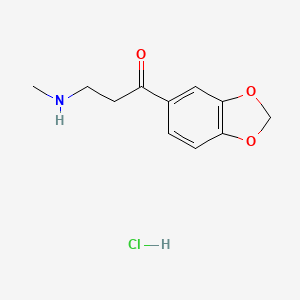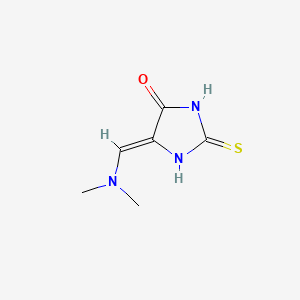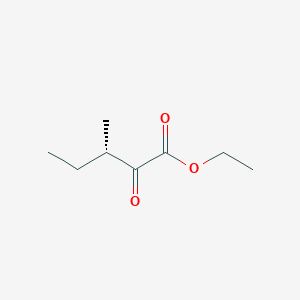
Ethyl 3-methyl-2-oxopentanoate, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-2-oxopentanoate, (+)-, is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is known for its distinct black walnut aroma, accompanied by woody nuances and subtle herbaceousness . This compound is used in various applications, including perfumery and flavoring, due to its ability to enhance woody and nutty notes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-methyl-2-oxopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl 3-methyl-2-oxopentanoate often involves the use of renewable materials to preserve natural resources . The process may include the use of biocatalysts or other environmentally friendly methods to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methyl-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-2-oxopentanoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-2-oxopentanoate involves its interaction with specific molecular targets and pathways. In perfumery, it enhances the aroma profile by emphasizing woody and nutty notes . In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-3-oxopentanoate: Similar structure but different substitution pattern.
Ethyl 3-methyl-2-oxobutanoate: Shorter carbon chain.
Ethyl 3-methyl-2-oxopropanoate: Even shorter carbon chain.
These compounds share similar functional groups but differ in their carbon chain length and substitution patterns, which can affect their chemical properties and applications.
Eigenschaften
CAS-Nummer |
226414-39-7 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
ethyl (3S)-3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
HCDYSXWWIWPQEN-LURJTMIESA-N |
Isomerische SMILES |
CC[C@H](C)C(=O)C(=O)OCC |
Kanonische SMILES |
CCC(C)C(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



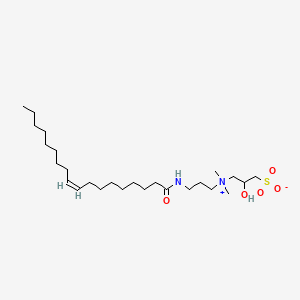
![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
